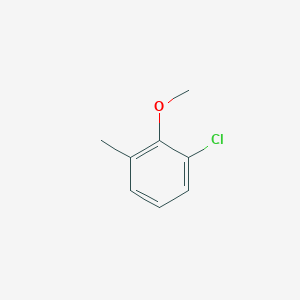
1-Chloro-2-methoxy-3-methylbenzene
Descripción general
Descripción
1-Chloro-2-methoxy-3-methylbenzene, also known as veratrole chloride, is a colorless to pale yellow liquid with a molecular formula of C9H11ClO. It is a versatile compound that finds its application in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The compound is synthesized by reacting veratrole with thionyl chloride, and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
Electrochemical Reduction Studies
1-Chloro-2-methoxy-3-methylbenzene, a related compound to methyl triclosan, has been studied for its electrochemical reduction properties. In research conducted by Peverly et al. (2014), the compound underwent electrochemical reduction at glassy carbon electrodes. This study provides insight into the electrochemical behavior of chloro-methoxy-methylbenzene compounds, which can be significant in environmental chemistry and pollutant degradation processes (Peverly et al., 2014).
Reaction Dynamics
Research on diazo reactions with unsaturated compounds, including compounds similar to 1-chloro-2-methoxy-3-methylbenzene, was conducted by Smalius and Naidan (2006). This study delves into the dynamics of chemical reactions involving similar compounds, highlighting their reactivity and potential applications in synthetic chemistry (Smalius & Naidan, 2006).
Anti-Staphylococcal Properties
A study by Shiu and Gibbons (2006) on Hypericum beanii revealed the isolation of acylphloroglucinols structurally related to 1-chloro-2-methoxy-3-methylbenzene, demonstrating anti-staphylococcal properties. This research indicates potential biomedical applications, particularly in developing treatments against Staphylococcus aureus (Shiu & Gibbons, 2006).
Atmospheric Chemistry and Reaction Rates
Lauraguais et al. (2014) investigated the reaction rates of chlorine atoms with methoxylated aromatic compounds, including those structurally similar to 1-chloro-2-methoxy-3-methylbenzene. This study is crucial for understanding atmospheric chemical reactions and the environmental fate of similar compounds (Lauraguais et al., 2014).
Volatile Compound Analysis
Seitz and Ram (2000) analyzed volatile methoxybenzene compounds in grains, including those related to 1-chloro-2-methoxy-3-methylbenzene. This research provides valuable information for food science, particularly in identifying off-odors and their sources in food products (Seitz & Ram, 2000).
Crystal Structure Analysis
Saeed and Simpson (2010) conducted a crystal structure analysis of 2-Chloro-N-(4-methoxyphenyl)benzamide, a compound similar to 1-chloro-2-methoxy-3-methylbenzene. This research contributes to the understanding of molecular structures and interactions in solid-state chemistry (Saeed & Simpson, 2010).
Antifungal Properties
Zhang et al. (2022) discovered 2-chloro-1,3-dimethoxy-5-methylbenzene (CDM), a compound related to 1-chloro-2-methoxy-3-methylbenzene, from Hericium erinaceus mycelium. The study revealed its potent anti-Candida albicans activity, highlighting potential therapeutic applications in antifungal drug development (Zhang et al., 2022).
Propiedades
IUPAC Name |
1-chloro-2-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPLEZVLRMSLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540690 | |
| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methoxy-3-methylbenzene | |
CAS RN |
3438-15-1 | |
| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Methylthio)benzo[d][1,3]dioxol-5-amine](/img/structure/B1626326.png)

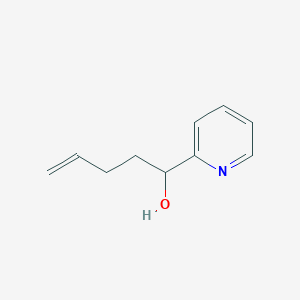
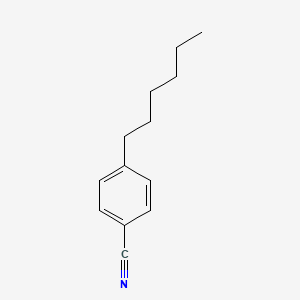
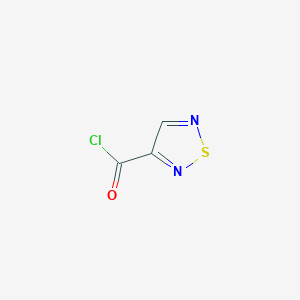
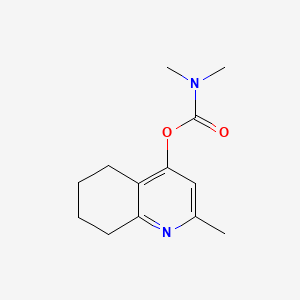

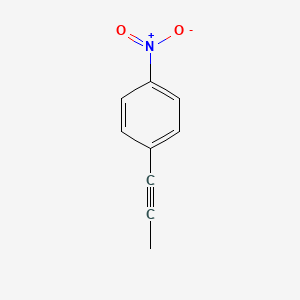


![Naphtho[2,3-b]furan-3(2H)-one](/img/structure/B1626344.png)
